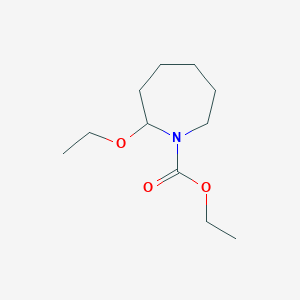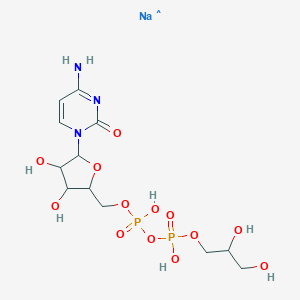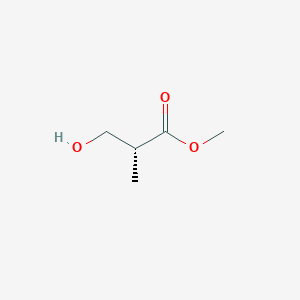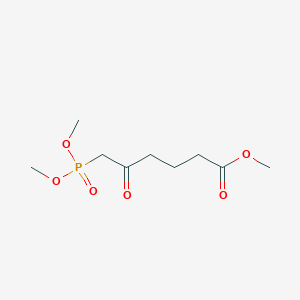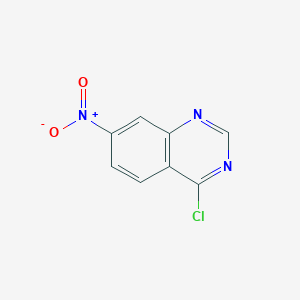
4-氯-7-硝基喹唑啉
描述
Synthesis Analysis The synthesis of chloro-nitroquinazoline derivatives, including structures similar to 4-Chloro-7-nitroquinazoline, involves multi-step chemical processes starting from basic aniline or benzoic acid derivatives. These processes typically include cyclization, nitration, and chlorination steps to introduce the desired functional groups onto the quinazoline ring. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is achieved through cyclization, nitration, and chlorination, highlighting the methodological approach relevant to synthesizing nitrochloroquinazolines (Lei Zhao, Fei Lei, & Yuping Guo, 2017).
Molecular Structure Analysis The molecular structure of quinazoline derivatives is confirmed through spectroscopic methods such as NMR and MS, ensuring the accurate placement of chloro and nitro groups on the quinazoline ring. The confirmation of structures like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline serves as a model for understanding the molecular framework of 4-Chloro-7-nitroquinazoline (Lei Zhao, Fei Lei, & Yuping Guo, 2017).
Chemical Reactions and Properties Chloroquinazolines participate in various chemical reactions, including interactions with hydrazines or orthoesters, leading to the formation of triazoles or benzotriazepines. This reactivity suggests that 4-Chloro-7-nitroquinazoline may also undergo similar reactions, offering pathways to new compounds with potential biological activities (R. Bowie & D. A. Thomason, 1972).
科学研究应用
癌症研究:酪氨酸激酶抑制剂
4-氯-7-硝基喹唑啉: 是合成强效酪氨酸激酶抑制剂 (TKI) 的喹唑啉衍生物的关键中间体 . 这些化合物,包括阿法替尼和厄洛替尼,用于靶向癌症治疗,通过抑制表皮生长因子受体 (EGFR) 和人表皮生长因子受体 2 (HER2) 来治疗各种类型的癌症 .
抗菌和抗病毒剂
喹唑啉骨架存在于具有显著抗菌和抗病毒特性的化合物中。 4-氯-7-硝基喹唑啉的结构修饰可以导致开发出对抗耐药菌株和病毒的新药 .
金属催化的交叉偶联反应
在有机化学中,4-氯-7-硝基喹唑啉作为金属催化的交叉偶联反应的多功能合成中间体。 这些反应对于创造具有潜在医药和材料科学应用的新型多取代衍生物至关重要 .
血管生成抑制
4-氯-7-硝基喹唑啉的衍生物正在被研究作为血管生成抑制剂的作用。 这些化合物可能在抑制血管形成有益的疾病治疗中发挥关键作用,例如某些类型的癌症 .
生长激素释放肽受体拮抗剂
4-氯-7-硝基喹唑啉的结构操作导致了生长激素释放肽受体拮抗剂的产生。 这些拮抗剂在治疗代谢紊乱和肥胖方面具有潜在的治疗应用,通过调节食欲 .
抗利尿激素受体拮抗剂
类似地,发现4-氯-7-硝基喹唑啉衍生物充当抗利尿激素 V1b 受体拮抗剂。 这些化合物可用于治疗抑郁症和焦虑症等精神疾病 .
极光激酶 A 抑制
该化合物也是合成极光激酶 A 选择性抑制剂的前体,极光激酶 A 是一种与有丝分裂调节有关的酶。 靶向极光激酶 A 的抑制剂在癌症治疗中是很有前景的药物 .
抗肿瘤药物的合成
4-氯-7-硝基喹唑啉: 常见于多种抗肿瘤药物的合成过程中。 其衍生物正在探索其治疗各种癌症的功效,突出了其在药物化学中的重要性 .
作用机制
Target of Action
4-Chloro-7-nitroquinazoline is a derivative of quinazoline, a class of compounds known for their anticancer properties . Quinazolines, including 4-Chloro-7-nitroquinazoline, primarily target tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
The mode of action of 4-Chloro-7-nitroquinazoline involves its interaction with tyrosine kinases. As a tyrosine kinase inhibitor, it binds to these enzymes and blocks their activity . This inhibition prevents the transfer of phosphate groups to proteins, disrupting the signaling pathways that drive cell proliferation and survival . This disruption can lead to the death of cancer cells, which rely heavily on these pathways for their uncontrolled growth .
Biochemical Pathways
The primary biochemical pathway affected by 4-Chloro-7-nitroquinazoline is the EGFR (epidermal growth factor receptor) signaling pathway . EGFR is a type of tyrosine kinase that, when activated, can trigger a cascade of events promoting cell proliferation, migration, and angiogenesis . By inhibiting EGFR, 4-Chloro-7-nitroquinazoline can disrupt this cascade, leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
Like other quinazoline derivatives, it is expected to have good bioavailability due to its small size and ability to form hydrogen bonds .
Result of Action
The result of 4-Chloro-7-nitroquinazoline’s action is the inhibition of cancer cell growth and proliferation . By blocking the activity of tyrosine kinases, it disrupts the signaling pathways that cancer cells rely on for their growth and survival . This can lead to the death of cancer cells and a reduction in tumor size .
Action Environment
The action of 4-Chloro-7-nitroquinazoline can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy . Additionally, factors such as pH and temperature could potentially affect its stability . .
属性
IUPAC Name |
4-chloro-7-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGYXZEVXWXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356732 | |
| Record name | 4-chloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19815-17-9 | |
| Record name | 4-chloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-7-NITROQUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research presented in the paper "215. The chemistry of simple heterocyclic systems. Part II. Condensations of 4-chloro-6- and 4-chloro-7-nitroquinazoline with amines"?
A1: This research investigates the reactions of 4-chloro-7-nitroquinazoline with various amines. [] The study focuses on understanding the condensation reactions of this compound and characterizing the resulting products. This research provides insights into the reactivity of 4-chloro-7-nitroquinazoline and its potential use as a building block for synthesizing more complex molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




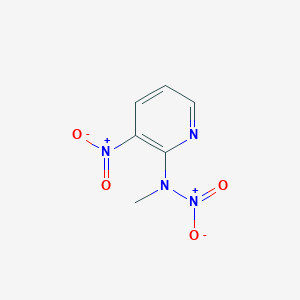
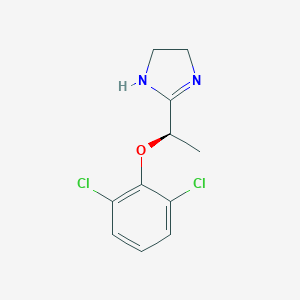
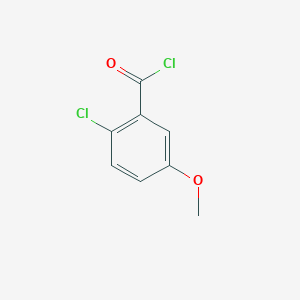


![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)

